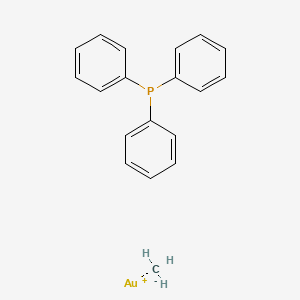

Methyl(triphenylphosphine)gold(I)

説明

BenchChem offers high-quality Methyl(triphenylphosphine)gold(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl(triphenylphosphine)gold(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

carbanide;gold(1+);triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.CH3.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;1H3;/q;-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJHVWFIEVTCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18AuP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23108-72-7 | |

| Record name | 23108-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl(triphenylphosphine)gold(I) via Grignard Reagent Transmetalation

This document provides a comprehensive, scientifically-grounded guide for the synthesis of methyl(triphenylphosphine)gold(I), a foundational organogold(I) complex. Tailored for researchers, scientists, and professionals in drug development and catalysis, this guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a robust and reproducible methodology. We will explore the mechanistic rationale, provide a field-proven experimental protocol, and detail the necessary characterization for this synthesis, which hinges on the classic transmetalation reaction between a Grignard reagent and a gold(I) halide precursor.

Introduction: The Significance of Organogold(I) Complexes

Organogold(I) compounds, characterized by a direct gold-carbon bond, have emerged from relative obscurity to become pivotal players in modern chemistry. Their applications are diverse, ranging from highly efficient and selective catalysts in organic synthesis to promising therapeutic agents in medicinal chemistry and functional components in materials science.[1] Methyl(triphenylphosphine)gold(I), with the formula (C₆H₅)₃PAuCH₃, is a stable, crystalline solid that serves as an essential precursor for more complex organogold structures and as a subject of fundamental reactivity studies.[1][2] Its synthesis via the Grignard pathway is a classic, reliable method that offers an excellent platform for understanding the principles of organometallic transmetalation.[2]

Mechanistic Framework: The "Why" Behind the Synthesis

The synthesis is not a "black box" reaction but a logical sequence of well-understood organometallic principles. The overall transformation involves the reaction of chloro(triphenylphosphine)gold(I) with a methyl Grignard reagent, such as methylmagnesium bromide.

Pillar 1: The Gold(I) Electrophile

The starting material is chloro(triphenylphosphine)gold(I), (Ph₃P)AuCl. This complex is an air-stable, colorless solid readily prepared by the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine.[2] The gold(I) center, with its d¹⁰ electronic configuration, adopts a characteristic linear coordination geometry.[1][2] The electronegative chlorine atom polarizes the Au-Cl bond, rendering the gold atom electrophilic and susceptible to nucleophilic attack.

Pillar 2: The Grignard Nucleophile

The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), provides the nucleophilic methyl group. Formed by the reaction of magnesium metal with methyl bromide in an anhydrous ethereal solvent, the Grignard reagent is best described by the Schlenk equilibrium.[3][4] Crucially, the carbon-magnesium bond is highly polarized, imparting significant carbanionic (nucleophilic) character to the methyl group.[3] The use of anhydrous diethyl ether or tetrahydrofuran (THF) is non-negotiable, as these solvents solvate and stabilize the magnesium center, preventing reagent decomposition and facilitating its reactivity.[5] Protic solvents would instantly destroy the Grignard reagent.[5]

The Core Reaction: Transmetalation

Transmetalation is the key mechanistic step where an organic ligand is transferred from one metal to another.[6][7] In this synthesis, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic gold(I) center of (Ph₃P)AuCl. This results in the displacement of the chloride ligand and the formation of a new, stable gold-carbon bond. The thermodynamic driving force for this reaction is the formation of a stable magnesium salt (e.g., MgBrCl).

The overall reaction is as follows: (Ph₃P)AuCl + CH₃MgBr → (Ph₃P)AuCH₃ + MgBrCl

This process elegantly combines the stability and well-defined geometry of the gold(I) precursor with the potent nucleophilicity of the Grignard reagent.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized methyl(triphenylphosphine)gold(I).

| Property | Data | Reference(s) |

| Molecular Formula | C₁₉H₁₈AuP | [8] |

| Molecular Weight | 474.29 g/mol | |

| Appearance | White crystalline solid | [8][9] |

| Melting Point | ~150-158 °C (with decomposition) | [9] |

| Purity (Typical) | >98% after recrystallization | |

| Solubility | Soluble in dichloromethane, chloroform, THF; sparingly in ether. | |

| Storage Temperature | 2-8 °C |

-

¹H NMR (CDCl₃): Expect signals for the triphenylphosphine protons (multiplets, ~7.2-7.6 ppm) and a characteristic signal for the Au-CH₃ protons. This methyl signal will appear as a doublet due to coupling with the phosphorus atom (³¹P), with a typical J-coupling constant (J(P,H)) of ~7-8 Hz.

-

³¹P NMR (CDCl₃): A single resonance is expected, shifted downfield compared to free triphenylphosphine, confirming its coordination to the gold center.

-

Mass Spectrometry (ESI+ or FAB+): The mass spectrum should show a prominent molecular ion peak at m/z 474.3, corresponding to [M]⁺. [1]The characteristic isotopic pattern of gold (¹⁹⁷Au, 100% abundance) will be evident. [1]

Conclusion

The synthesis of methyl(triphenylphosphine)gold(I) via the Grignard reagent pathway is a robust and instructive method for accessing a key organogold(I) compound. This guide has detailed the critical mechanistic underpinnings, from the nucleophilic nature of the Grignard reagent to the electrophilic character of the gold(I) precursor, culminating in a transmetalation event. By following the meticulous, safety-conscious protocol provided, researchers can reliably synthesize and purify this valuable compound, opening doors to further exploration in catalysis, medicinal chemistry, and beyond. The principles of inert atmosphere and anhydrous techniques highlighted here are fundamental to the broader field of organometallic chemistry and are essential for reproducible, high-quality scientific outcomes.

References

- Li, W., et al. (2023). Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction. Nature Communications.

- Puddephatt, R. J., et al. (2011). Synthesis and Structure of Gold and Platinum Menthyl Complexes. Organometallics.

- Yam, V. W-W., et al. (2012). Synthesis of triphenylphosphine alkynyl bimetallic gold(I) complexes. ResearchGate.

- Wikipedia. Chloro(triphenylphosphine)gold(I).

- Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024-03-24).

- Gagné, M. R., et al. (2020). Structure and Synthesis of Gold(I) Alkene π-Complexes with Variable Phosphine Donicity and Enhanced Stability. Organometallics.

- Sun, H., et al. Identification of (Phosphine)gold(I)Hydrates and Their Equilibria in Wet Solutions. The Royal Society of Chemistry.

- Organic Chemistry Portal. Grignard Reaction.

- Chemistry Stack Exchange. Grignards do transmetallation? (2014-10-26).

- Khan, M. A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules.

- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.

- Organic Syntheses. 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-.

- PubChem. Methyl magnesium bromide. CID 6349.

- Organic Syntheses. (e)-4-hexen-1-ol.

Sources

- 1. Buy Methyl(triphenylphosphine)gold(I) | 23108-72-7 [smolecule.com]

- 2. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. leah4sci.com [leah4sci.com]

- 6. Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Methyl(triphenylphosphine)gold(I) | CymitQuimica [cymitquimica.com]

- 9. strem.com [strem.com]

An In-Depth Technical Guide to (Triphenylphosphine)methylgold(I): Synthesis, Structure, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (triphenylphosphine)methylgold(I), an organogold(I) complex that serves as a valuable reagent in organic synthesis and holds potential in the field of medicinal chemistry. We will delve into its fundamental structure, detail a robust synthetic protocol, and explore its reactivity and applications, grounding the discussion in established scientific principles and field-proven insights.

Core Molecular Profile: Formula and Structure

(Triphenylphosphine)methylgold(I) is a colorless, crystalline solid at room temperature.[1][2] Its core identity is defined by its chemical formula and the specific spatial arrangement of its constituent atoms.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₈AuP | [2][3] |

| Linear Formula | (C₆H₅)₃P-AuCH₃ | [1] |

| Molecular Weight | ~474.3 g/mol | [1] |

| CAS Number | 23108-72-7 | [1][3] |

| Appearance | White powder or crystals | [1][2] |

| Melting Point | 150-158 °C (with decomposition) | [1] |

| Solubility | Insoluble in water | [1] |

Molecular Geometry

The structure of (triphenylphosphine)methylgold(I) is a direct reflection of the electronic configuration of its central gold(I) atom. Gold(I) possesses a filled d¹⁰ electronic configuration, which energetically favors a linear, two-coordinate geometry to minimize ligand-ligand repulsion.[4] This results in the methyl-carbon, the gold atom, and the phosphorus atom aligning in a nearly straight line.

The bulky triphenylphosphine ligand plays a significant role in the complex's properties. Its three phenyl rings are arranged in a propeller-like fashion, creating substantial steric hindrance.[5][6] The steric demand of the triphenylphosphine ligand, quantified by a Tolman cone angle of 145°, influences the complex's reactivity and stability by protecting the gold center from unwanted side reactions.[4][5]

Caption: 2D structure of (Triphenylphosphine)methylgold(I).

Structural Parameters

X-ray crystallographic studies of (triphenylphosphine)methylgold(I) and related complexes provide precise data on its bonding. These quantitative measures are critical for computational modeling and for understanding the nature of the gold-ligand interactions.

| Bond | Typical Length (Å) | Description | Source(s) |

| Au—P | 2.28 – 2.31 | Reflects a strong covalent bond between the soft gold(I) center and the soft phosphorus donor. | [4] |

| Au—C | 2.05 – 2.12 | A standard gold-carbon single bond length, indicative of a stable organometallic interaction. | [4] |

Synthesis and Characterization

The synthesis of (triphenylphosphine)methylgold(I) is most reliably achieved through the transmetalation of its chloride precursor, (triphenylphosphine)gold(I) chloride, with a suitable methylating organometallic reagent.[7] This method is a cornerstone of organogold chemistry.

Synthetic Workflow

The overall process involves the displacement of the chloride ligand on the gold(I) center by a methyl group from an organolithium or Grignard reagent. The choice of methylating agent is critical; methyllithium is often preferred for its high reactivity and clean reaction profile.

Caption: General workflow for the synthesis of (Ph₃P)AuCH₃.

Experimental Protocol: Synthesis from (Ph₃P)AuCl

This protocol describes a self-validating system where successful synthesis is confirmed by the spectroscopic methods outlined in the subsequent section.

Materials:

-

(Triphenylphosphine)gold(I) chloride, (Ph₃P)AuCl

-

Methyllithium (MeLi) solution in diethyl ether (e.g., 1.6 M)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard inert atmosphere glassware

-

Argon or Nitrogen gas supply

Methodology:

-

Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon). This step is critical as organolithium reagents are pyrophoric and react readily with atmospheric oxygen and moisture.

-

Precursor Dissolution: Suspend (triphenylphosphine)gold(I) chloride (1.0 eq) in anhydrous diethyl ether under the inert atmosphere. The suspension should be stirred to ensure it is well-dispersated.

-

Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath. Low-temperature addition helps to control the exothermicity of the reaction and prevent the formation of undesired byproducts.

-

Reagent Addition: Slowly add a stoichiometric amount of methyllithium solution (1.0 eq) dropwise to the cold, stirring suspension. The success of the transmetalation relies on the nucleophilic attack of the methyl carbanion on the electrophilic gold center.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The gradual warming ensures the reaction proceeds to completion. The mixture should become a clear, colorless solution as the solid precursor is converted to the soluble product.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This step neutralizes any unreacted methyllithium, converting it to methane gas and lithium salts, which are easily removed.

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., diethyl ether/hexane) to obtain pure, crystalline (triphenylphosphine)methylgold(I).

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Expected Result | Rationale |

| ¹H NMR | ~7.2-7.6 ppm (multiplet, 15H); ~0.8-1.2 ppm (doublet, 3H, JP-H ≈ 8 Hz) | The aromatic protons of the triphenylphosphine ligand appear in their characteristic region. The methyl protons appear as a distinct upfield signal, split into a doublet by coupling to the phosphorus-31 nucleus. |

| ³¹P NMR | ~30-35 ppm (singlet) | A single resonance confirms the presence of one phosphorus environment. The chemical shift is characteristic of triphenylphosphine coordinated to a metal center.[8] |

| ¹³C NMR | ~128-135 ppm (multiple signals); ~ -5 to 5 ppm (doublet) | Aromatic carbons appear in the downfield region. The methyl carbon signal is significantly upfield and shows coupling to the phosphorus nucleus. |

Reactivity and Catalytic Applications

(Triphenylphosphine)methylgold(I) is not only a stable, isolable compound but also a precursor to catalytically active species and other organogold complexes.[4]

Its primary utility in catalysis stems from its ability to serve as a precatalyst for generating a cationic gold(I) species, [(Ph₃P)Au]⁺. This is typically achieved in situ by abstracting the methyl group with a strong acid or other electrophile. The resulting coordinatively unsaturated gold cation is a powerful π-acid, capable of activating alkynes, allenes, and alkenes toward nucleophilic attack.[9][10]

Key Catalytic Reactions:

-

Hydroamination of Alkynes: It serves as a highly efficient catalyst for the addition of amines across the carbon-carbon triple bond of alkynes.[4][9]

-

Hydroarylation of Alkenes: The complex can catalyze the addition of electron-rich aromatic rings (like indoles) to alkenes.[9]

-

Addition of Water to Alkynes: It facilitates the hydration of alkynes to form ketones, a fundamental transformation in organic synthesis.[9]

Caption: Generalized catalytic cycle involving a gold(I) species.

Relevance in Medicinal Chemistry and Drug Development

The exploration of gold complexes as therapeutic agents has a long history, with gold(I) compounds being clinically used to treat rheumatoid arthritis.[11][12] More recently, their potential as anticancer agents has garnered significant attention, driven by mechanisms of action distinct from traditional platinum-based drugs.[13][14]

Mechanism of Action: Targeting Thioredoxin Reductase

Unlike cisplatin, which primarily targets nuclear DNA, gold(I) phosphine complexes are known to preferentially target thiol- and selenol-containing proteins.[11][13] The primary molecular target for many anticancer gold(I) complexes is the enzyme thioredoxin reductase (TrxR).[13][14]

TrxR is a critical enzyme in maintaining the redox balance within cells. Its inhibition by gold(I) complexes leads to a buildup of reactive oxygen species (ROS), inducing overwhelming oxidative stress and triggering apoptosis (programmed cell death).[13] The high affinity of the soft gold(I) center for the soft selenium atom in the active site of TrxR is a key driver of this interaction.[15] While (triphenylphosphine)methylgold(I) itself is being investigated, its class of compounds shows this distinct and promising mode of action.[4]

Caption: Proposed mechanism of action for gold(I) phosphine complexes.

Conclusion

(Triphenylphosphine)methylgold(I) is a foundational organogold(I) complex with a well-defined linear structure and robust synthetic accessibility. Its utility extends from being a reliable precatalyst in a range of organic transformations to serving as a model compound for a class of potential therapeutics targeting cellular redox systems. For researchers in both synthetic and medicinal chemistry, a thorough understanding of this compound's properties and reactivity provides a powerful tool for innovation.

References

- American Elements. Methyl(triphenylphosphine)gold(I). [Link]

- Chemical Communications (RSC Publishing). Therapeutic applications of gold complexes: lipophilic gold(iii) cations and gold(i)

- National Institutes of Health (NIH). Gold-Based Medicine: A Paradigm Shift in Anti-Cancer Therapy?. [Link]

- Chemical Society Reviews (RSC Publishing). Recent development of gold(i) and gold(iii) complexes as therapeutic agents for cancer diseases. [Link]

- Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]

- ResearchGate. Gold complexes as prospective metal-based anticancer drugs. [Link]

- Frontiers. Organometallic gold(I) and gold(III)

- ResearchGate. Synthesis of triphenylphosphine alkynyl bimetallic gold(I) complexes. [Link]

- ResearchGate. Synthesis and Study of Cationic, Two-Coordinate Triphenylphosphine- Gold-Complexes. [Link]

- Wikipedia. Triphenylphosphine. [Link]

- Vedantu.

- ResearchGate. Bioinorganic and medicinal chemistry: aspects of gold(I)-protein complexes. [Link]

- ResearchGate. 31 Р MAS NMR spectra of triphenylphosphine adsorbed on MFI, MFI/h, TUN, and TUN/h[5]. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Page loading... [guidechem.com]

- 3. Methyl(triphenylphosphine)gold(I) | CymitQuimica [cymitquimica.com]

- 4. Buy Methyl(triphenylphosphine)gold(I) | 23108-72-7 [smolecule.com]

- 5. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 6. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]

- 7. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. METHYL(TRIPHENYLPHOSPHINE)GOLD (I) CAS#: 23108-72-7 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Gold-Based Medicine: A Paradigm Shift in Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent development of gold(i) and gold(iii) complexes as therapeutic agents for cancer diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Frontiers | Organometallic gold(I) and gold(III) complexes for lung cancer treatment [frontiersin.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Steric Properties of Methyl(triphenylphosphine)gold(I)

This guide provides a comprehensive technical overview of the core electronic and steric properties of methyl(triphenylphosphine)gold(I), MeAu(PPh₃). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights to elucidate the behavior and reactivity of this significant organogold compound.

Introduction: The Significance of MeAu(PPh₃) in Modern Chemistry

Methyl(triphenylphosphine)gold(I) is a coordination complex featuring a gold(I) center bonded to a methyl group and a triphenylphosphine ligand.[1] Its importance stems from its role as a key precursor and intermediate in a variety of catalytic and medicinal applications.[1][2] Understanding the intricate interplay of its electronic and steric characteristics is paramount for designing novel synthetic methodologies, developing targeted therapeutics, and engineering advanced materials.[1][3] The triphenylphosphine ligand, in particular, imparts a unique combination of bulk and electronic character that profoundly influences the stability, reactivity, and selectivity of the gold center.[2][4]

This guide will dissect these properties, offering a detailed examination of the electronic landscape shaped by the Au-P and Au-C bonds and the steric environment dictated by the bulky triphenylphosphine ligand. We will explore both experimental and computational approaches to characterizing these features, providing a robust framework for predicting and controlling the chemical behavior of MeAu(PPh₃).

Section 1: Electronic Properties of MeAu(PPh₃)

The electronic nature of MeAu(PPh₃) is a direct consequence of the synergistic interactions between the gold(I) metal center and its associated ligands. These interactions govern the complex's reactivity, particularly its susceptibility to oxidative addition and its role in catalytic cycles.[5]

The Gold(I) Center: A Linear Coordination Environment

Gold(I) complexes typically adopt a linear geometry, and MeAu(PPh₃) is no exception. This linearity arises from the d¹⁰ electronic configuration of Au(I), which minimizes ligand-ligand repulsion. The primary bonding interactions involve the donation of electron density from the methyl and triphenylphosphine ligands into the vacant sp-hybridized orbitals of the gold center.

The Triphenylphosphine Ligand: A Modulator of Electronic Density

Triphenylphosphine (PPh₃) is a versatile ligand that plays a crucial role in tuning the electronic properties of metal complexes.[2] Its electronic influence is characterized by two main contributions: σ-donation and π-acceptance.

-

σ-Donation: The phosphorus atom in PPh₃ possesses a lone pair of electrons in an sp³ hybridized orbital, which it donates to the gold center, forming a strong σ-bond.[4] This donation increases the electron density at the gold atom.

-

π-Acceptance: While less significant than its σ-donating ability, PPh₃ can act as a π-acceptor. This occurs through the back-donation of electron density from filled d-orbitals of the gold atom into the empty σ* orbitals of the P-C bonds. This interaction can subtly modulate the overall electron density at the metal center.

A key metric for quantifying the net electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP) . The TEP is determined experimentally by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) in a reference complex, typically [LNi(CO)₃].[6] A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond.[6][7] For PPh₃, the TEP is approximately 2068.9 cm⁻¹.

The pKa of the conjugate acid of PPh₃, [HP(C₆H₅)₃]⁺, is 2.73, indicating that triphenylphosphine is a weak base.[8] This property is also reflective of its moderate electron-donating strength.

The Methyl Ligand: A Strong σ-Donor

The methyl group is a strong σ-donating ligand. It forms a covalent bond with the gold center, contributing significant electron density. This strong σ-donation from the methyl group, combined with the electronic character of the PPh₃ ligand, results in an electron-rich gold center in MeAu(PPh₃). This high electron density at the gold atom is a key factor in its propensity to undergo oxidative addition, a fundamental step in many gold-catalyzed reactions.[5]

The interplay of these electronic factors can be visualized through a simplified molecular orbital diagram.

Caption: Tolman cone angle of the PPh₃ ligand.

Conformational Flexibility

The three phenyl groups of the PPh₃ ligand are not static but can rotate around the P-C bonds. This conformational flexibility allows the ligand to adapt its steric profile to the electronic and steric demands of the metal center and other ligands in the coordination sphere.

Section 3: Experimental and Computational Characterization

A combination of experimental and computational techniques is employed to probe the electronic and steric properties of MeAu(PPh₃).

Experimental Methodologies

X-ray Crystallography: This is the most direct method for determining the solid-state structure of MeAu(PPh₃). [9]From the crystal structure, precise bond lengths, bond angles, and the overall geometry can be obtained, providing invaluable information about the steric environment around the gold center.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: The chemical shift of the phosphorus nucleus is sensitive to the electronic environment. Changes in the ³¹P NMR chemical shift upon coordination to gold can provide insights into the σ-donating and π-accepting properties of the PPh₃ ligand.

-

¹H and ¹³C NMR: These techniques are used to characterize the methyl group and the phenyl rings of the triphenylphosphine ligand, confirming the structure of the complex.

Infrared (IR) Spectroscopy: While not as directly informative for MeAu(PPh₃) as for metal carbonyl complexes, IR spectroscopy can be used to probe the vibrational modes of the Au-C and Au-P bonds, providing indirect information about their strength.

Cyclic Voltammetry (CV): This electrochemical technique can be used to determine the oxidation potential of the gold(I) center. A more easily oxidized complex suggests a more electron-rich metal center, providing a measure of the net electronic effect of the ligands.

Computational Approaches

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure and properties of organometallic complexes. [10][11]These calculations can provide:

-

Optimized Geometries: DFT can predict the ground-state geometry of MeAu(PPh₃), which can be compared with experimental X-ray data.

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals can be calculated, providing a detailed picture of the bonding and electronic distribution within the molecule.

-

Charge Analysis: Methods like Natural Population Analysis (NPA) can be used to calculate the partial atomic charges on the gold, phosphorus, and carbon atoms, quantifying the extent of electron donation from the ligands to the metal.

-

Calculation of Spectroscopic Parameters: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to validate the computational model.

The following table summarizes key electronic and steric parameters for the PPh₃ ligand.

| Parameter | Value | Method of Determination | Reference |

| Tolman Cone Angle (θ) | 145° | X-ray Crystallography / Molecular Modeling | [8] |

| Tolman Electronic Parameter (TEP) | 2068.9 cm⁻¹ | IR Spectroscopy of [Ni(CO)₃(PPh₃)] | [7] |

| pKa of [HPPh₃]⁺ | 2.73 | Electrochemical Measurement | [8] |

Section 4: Implications for Reactivity and Drug Development

The electronic and steric properties of MeAu(PPh₃) are not merely of academic interest; they have profound implications for its practical applications.

Catalysis

In homogeneous catalysis, the balance between electronic and steric effects is critical for catalyst performance. [2]* Electron-richness: The electron-rich nature of the gold center in MeAu(PPh₃) promotes oxidative addition, a key step in many catalytic cycles. [5]* Steric Bulk: The steric hindrance of the PPh₃ ligand can influence the selectivity of catalytic transformations by controlling substrate access to the active site.

Drug Development

Gold complexes have long been investigated for their therapeutic properties, particularly as anti-cancer and anti-arthritic agents. [1]The electronic and steric properties of the ligands play a crucial role in the biological activity and stability of these complexes.

-

Ligand Exchange: The strength of the Au-P bond, influenced by the electronic properties of PPh₃, affects the lability of the ligand in biological media. Ligand exchange with biological nucleophiles can be a key step in the mechanism of action of gold-based drugs.

-

Cellular Uptake and Targeting: The overall size and lipophilicity of the complex, dictated by the PPh₃ ligand, can influence its ability to cross cell membranes and accumulate in target tissues.

The workflow for investigating the structure-activity relationship of gold complexes often involves a systematic variation of the phosphine ligand to modulate its electronic and steric properties.

Caption: Workflow for SAR studies of Au(I) complexes.

Conclusion

The electronic and steric properties of methyl(triphenylphosphine)gold(I) are intricately linked and collectively dictate its chemical behavior. The triphenylphosphine ligand, with its moderate steric bulk and tunable electronic character, provides a versatile platform for modulating the reactivity of the gold(I) center. A thorough understanding of these fundamental properties, gained through a combination of experimental and computational methods, is essential for the rational design of new gold-based catalysts and therapeutics. This guide has provided a foundational framework for researchers and professionals to navigate the complexities of this important organometallic compound and to leverage its unique characteristics for future innovations.

References

Sources

- 1. Buy Methyl(triphenylphosphine)gold(I) | 23108-72-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Crystallographic, Electronic Structure, and Computational Studies of PHOX–Ni Aryne Complexes: Origins of Regioselectivity in Metal-Bound Aryne Synthesis and Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fortunejournals.com [fortunejournals.com]

A Comprehensive Technical Guide to the Synthesis of Methyl(triphenylphosphine)gold(I) via Methyl Lithium Transmetalation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(triphenylphosphine)gold(I), a linear, air-stable organogold(I) complex, serves as a pivotal precursor in homogeneous gold catalysis and as a subject of interest in medicinal chemistry.[1] Its synthesis involves the transmetalation of a gold(I) halide with a potent organometallic nucleophile. This guide provides an in-depth, scientifically-grounded protocol for the synthesis of Methyl(triphenylphosphine)gold(I) from chloro(triphenylphosphine)gold(I) and methyl lithium. We will explore the mechanistic underpinnings of this reaction, present a detailed and validated experimental workflow, emphasize critical safety protocols required for handling pyrophoric reagents, and detail the analytical techniques for product characterization. The causality behind each experimental choice is elucidated to empower researchers with a deep, practical understanding of the synthesis.

Introduction and Theoretical Framework

The Significance of Methyl(triphenylphosphine)gold(I)

Organogold chemistry has emerged as a powerful tool in modern organic synthesis, with gold(I) complexes being particularly effective catalysts for a variety of transformations.[2] Methyl(triphenylphosphine)gold(I) (CAS No: 23108-72-7) is a cornerstone of this field.[3] The complex features a gold(I) center, which possesses a d¹⁰ electronic configuration, leading to a characteristic and stable linear coordination geometry.[1] The P-Au-C bond angle is approximately 179.3°.[1]

The compound's utility is derived from the synergistic interplay of its ligands:

-

Triphenylphosphine (PPh₃): This bulky phosphine ligand, with a Tolman cone angle of 145°, provides significant steric protection to the gold center, contributing to the complex's stability.[1] Its electronic properties also modulate the reactivity of the gold atom.

-

Methyl Group (CH₃): The Au-C bond is the site of reactivity. The methyl group's inductive effect increases electron density at the gold center, influencing the complex's susceptibility to electrophilic attack and oxidative addition reactions.[1]

This unique combination of stability and tunable reactivity makes it a valuable precursor for generating more active cationic gold catalysts and for studying fundamental organometallic reaction mechanisms.[1][4][5]

Reaction Mechanism: Nucleophilic Substitution

The synthesis of Methyl(triphenylphosphine)gold(I) from chloro(triphenylphosphine)gold(I) and methyl lithium proceeds via a direct nucleophilic substitution, often referred to as a transmetalation reaction.[1]

Overall Reaction: (C₆H₅)₃PAuCl + CH₃Li → (C₆H₅)₃PAuCH₃ + LiCl

The core of this transformation is the attack of the highly nucleophilic methyl carbanion from methyl lithium (CH₃⁻) on the electrophilic gold(I) center. This attack displaces the chloride ion (Cl⁻), which subsequently forms lithium chloride (LiCl) as a salt byproduct. The reaction is typically driven to completion by the precipitation of the insoluble LiCl from the organic solvent. Careful control of temperature is paramount, as organometallic intermediates can be unstable at higher temperatures.[1]

Caption: Mandatory safety workflow for handling methyl lithium.

Detailed Experimental Protocol

Trustworthiness: This protocol is a self-validating system. Each step is designed to maximize yield and purity while ensuring safety. The characterization steps provide the necessary validation of the final product's identity and quality. This procedure is adapted from established methodologies for organogold synthesis. [1][6]

Reagents and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| Chloro(triphenylphosphine)gold(I), (PPh₃)AuCl | 99% | Sigma-Aldrich, Strem | Must be dry. |

| Methyl lithium (MeLi) solution | 1.6 M in diethyl ether | Sigma-Aldrich | Titer should be checked before use. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Purified via a solvent system or distilled from sodium/benzophenone. |

| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |

| Hexane | Anhydrous | Fisher Scientific | For precipitation/washing. |

| Saturated aq. NH₄Cl | Reagent Grade | - | For quenching. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying. |

Equipment: Schlenk line with Argon/Nitrogen supply, oven-dried glassware (Schlenk flask, dropping funnel), magnetic stirrer, gas-tight syringes, cryobath (dry ice/acetone), rotary evaporator.

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental synthesis workflow.

Procedure:

-

Inert Atmosphere Setup: Assemble a 100 mL two-necked round-bottom flask (Schlenk flask) equipped with a magnetic stir bar and a rubber septum. Flame-dry the glassware under vacuum and backfill with argon. Maintain a positive pressure of argon throughout the reaction.

-

Dissolution of Starting Material: To the flask, add chloro(triphenylphosphine)gold(I) (495 mg, 1.0 mmol, 1.0 equiv). Using a cannula or syringe, add 20 mL of anhydrous THF. Stir the mixture at room temperature until all the solid has dissolved, resulting in a colorless solution.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Allow the solution to equilibrate at this temperature for 15 minutes.

-

Addition of Methyl Lithium: Draw methyl lithium (0.69 mL of a 1.6 M solution in diethyl ether, 1.1 mmol, 1.1 equiv) into a gas-tight syringe. Add the methyl lithium solution to the reaction flask dropwise over 10 minutes, ensuring the internal temperature does not rise significantly. A white precipitate (LiCl) will begin to form.

-

Causality Check: Slow, cold addition is crucial to prevent side reactions, such as the formation of ate complexes like Li[Au(CH₃)₂], and to control the exothermic nature of the reaction. [4][5]5. Reaction Progression: Stir the reaction mixture at -78 °C for an additional 2 hours. After this period, remove the cryobath and allow the mixture to slowly warm to room temperature. Continue stirring at room temperature for 12 hours.

-

-

Quenching: Cool the reaction mixture to 0 °C using an ice/water bath. Slowly and carefully add 10 mL of saturated aqueous ammonium chloride solution to quench any unreacted methyl lithium.

-

Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a solid residue. This crude product can be purified by dissolving it in a minimum amount of diethyl ether and inducing precipitation by the slow addition of hexane. [1]Filter the resulting white solid, wash with a small amount of cold hexane, and dry under high vacuum. The expected yield is typically high (>80%).

Product Characterization and Validation

To confirm the successful synthesis of Methyl(triphenylphosphine)gold(I), a combination of spectroscopic and physical analyses is required.

| Analysis Technique | Expected Result |

| ¹H NMR (CDCl₃) | Aromatic protons (PPh₃): Multiplet at ~7.2-7.5 ppm. Methyl protons (-CH₃): Singlet, often coupled to phosphorus, appearing as a doublet at ~0.7-1.0 ppm with a characteristic ³J(P,H) coupling constant. |

| ³¹P NMR (CDCl₃) | A single resonance at approximately 44-46 ppm is expected for the coordinated triphenylphosphine. [6]Unreacted (PPh₃)AuCl would appear at a different chemical shift (~33 ppm). |

| Mass Spectrometry (ESI+) | Molecular ion peak [M]⁺ at m/z ≈ 474.3. [1]Isotope pattern analysis should confirm the presence of a single gold atom. [1] |

| Melting Point | The compound decomposes at approximately 158 °C. [1] |

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Inactive methyl lithium (degraded by air/moisture). Wet solvent or glassware. | Titrate the methyl lithium solution before use. Ensure all equipment is rigorously dried and the reaction is maintained under a strictly inert atmosphere. |

| Product is an Oil or Impure | Incomplete reaction. Inefficient purification. | Extend reaction time. Ensure efficient precipitation during purification; try recrystallization from a different solvent system (e.g., toluene/hexane). |

| Multiple Peaks in ³¹P NMR | Presence of starting material, byproduct (e.g., triphenylphosphine oxide), or decomposition products. | Review the reaction conditions (temperature control, stoichiometry). Ensure the workup effectively removes all byproducts. A peak around 44 ppm could indicate a decomposition product. [6] |

References

- Smolecule. (2023, August 16). Methyl(triphenylphosphine)gold(I).

- Cole-Parmer. Material Safety Data Sheet - Methyllithium, low chloride, 1.6M in diethyl ether. [Link]

- Organic Syntheses. Lithium, methyl-. [Link]

- Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]

- The Royal Society of Chemistry. (2017). Supporting Information for: Synthesis and Reactivity of Adamantyl Zinc and Adamantyl Bismuth Compounds. [Link]

- ResearchGate. (2025, August 6). Preparation, structure and decomposition of gold(I) and gold(III) acetylide complexes. [Link]

- National Institutes of Health. An Organogold Compound as Potential Antimicrobial Agent against Drug-Resistant Bacteria: Initial Mechanistic Insights. [Link]

- RSC Publishing. (2012, January 19). Recent advances in the isolation and reactivity of organogold complexes. [Link]

- Wikipedia. Organogold chemistry. [Link]

Sources

- 1. Buy Methyl(triphenylphosphine)gold(I) | 23108-72-7 [smolecule.com]

- 2. Recent advances in the isolation and reactivity of organogold complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Methyl(triphenylphosphine)gold(I) | CymitQuimica [cymitquimica.com]

- 4. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

- 5. Organogold chemistry - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

Elucidating the Solid-State Architecture of Methyl(triphenylphosphine)gold(I): A Technical Guide for Researchers

Abstract

Methyl(triphenylphosphine)gold(I), with the chemical formula CH₃AuP(C₆H₅)₃, is a fundamental organogold compound that serves as a valuable catalyst and a precursor for more complex gold-containing molecules.[1] Its utility in organic synthesis and materials science underscores the importance of a thorough understanding of its structural characteristics. This technical guide provides a comprehensive overview of Methyl(triphenylphosphine)gold(I), with a primary focus on its anticipated crystal structure. While a definitive single-crystal X-ray diffraction study is not publicly available in the surveyed scientific literature, this guide synthesizes information from related compounds and theoretical principles to construct a robust model of its solid-state architecture. This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating the applications of organogold(I) complexes.

Introduction: The Significance of Methyl(triphenylphosphine)gold(I)

Gold-catalyzed reactions have become an indispensable tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild conditions. Methyl(triphenylphosphine)gold(I) is a key player in this field, participating in a variety of catalytic transformations, including hydroamination and hydroarylation of alkynes.[1] Its reactivity is intrinsically linked to the electronic and steric properties of the gold(I) center, which are in turn dictated by its coordination environment.

The triphenylphosphine (PPh₃) ligand, a bulky and electronically tunable moiety, imparts stability to the gold(I) center. The methyl group, a simple alkyl ligand, provides a starting point for a wide range of organometallic transformations. A detailed understanding of the crystal structure of this compound is paramount for a number of reasons:

-

Rational Catalyst Design: Knowledge of the precise bond lengths, bond angles, and steric profile of the molecule can inform the design of more efficient and selective catalysts.

-

Understanding Reaction Mechanisms: The solid-state structure provides a snapshot of the ground-state geometry, offering insights into the initial stages of catalytic cycles.

-

Predicting Intermolecular Interactions: The packing of molecules in the crystal lattice reveals potential intermolecular interactions, such as aurophilic interactions, which can influence the bulk properties and reactivity of the material.

Synthesis and Crystallization: A Practical Workflow

The synthesis of Methyl(triphenylphosphine)gold(I) is typically achieved through the reaction of a gold(I) halide precursor with a methylating agent. A common and effective method involves the transmetalation of chloro(triphenylphosphine)gold(I) with methyllithium or a methyl Grignard reagent.[2]

Experimental Protocol: Synthesis of Methyl(triphenylphosphine)gold(I)

Materials:

-

Chloro(triphenylphosphine)gold(I) [(PPh₃)AuCl]

-

Methyllithium (CH₃Li) solution in diethyl ether

-

Anhydrous diethyl ether

-

Anhydrous hexanes

-

Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve chloro(triphenylphosphine)gold(I) in anhydrous diethyl ether in a Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of methyllithium solution dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a mixture of diethyl ether and hexanes to obtain colorless crystals of Methyl(triphenylphosphine)gold(I).

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. The use of an inert atmosphere is crucial to prevent the degradation of the methyllithium and the gold complex.

-

Low Temperature: The initial reaction is performed at -78 °C to control the reactivity of the methyllithium and to prevent side reactions.

-

Slow Addition: The dropwise addition of the methyllithium solution ensures a controlled reaction and minimizes the formation of byproducts.

-

Recrystallization: This step is essential for obtaining a pure crystalline product suitable for characterization and further use. The choice of a solvent system like diethyl ether/hexanes allows for the slow growth of well-defined crystals.

Workflow for Obtaining Single Crystals for X-ray Diffraction

Caption: Experimental workflow for obtaining single crystals suitable for X-ray diffraction analysis.

Anticipated Crystal Structure and Molecular Geometry

While a published crystal structure is not available, the molecular geometry of Methyl(triphenylphosphine)gold(I) can be confidently predicted based on the well-established chemistry of gold(I) complexes. Gold(I) centers with two-coordinate ligands almost invariably adopt a linear geometry .

Molecular Geometry

The gold(I) atom is expected to be linearly coordinated to the carbon atom of the methyl group and the phosphorus atom of the triphenylphosphine ligand. The P-Au-C bond angle is predicted to be very close to 180°.

The triphenylphosphine ligand will adopt its characteristic propeller-like conformation, with the three phenyl rings arranged in a non-planar fashion around the phosphorus atom. The steric bulk of the triphenylphosphine ligand is a dominant feature of the molecule and will significantly influence the packing in the solid state.

Caption: Predicted molecular structure of Methyl(triphenylphosphine)gold(I) illustrating the linear P-Au-C coordination.

Predicted Bond Parameters

Based on crystallographic data from similar organogold(I) phosphine complexes, the following bond lengths and angles can be anticipated:

| Parameter | Predicted Value |

| Au-P bond length | ~2.25 - 2.30 Å |

| Au-C bond length | ~2.05 - 2.15 Å |

| P-Au-C bond angle | ~175° - 180° |

These values are consistent with the covalent radii of the involved atoms and the typical bonding in two-coordinate gold(I) complexes.

Supramolecular Assembly and the Potential for Aurophilic Interactions

A fascinating aspect of gold(I) chemistry is the phenomenon of aurophilicity , which is a weak, attractive interaction between two gold(I) centers.[2] This interaction, with an energy comparable to that of a hydrogen bond, arises from relativistic effects that are significant for heavy elements like gold. Aurophilic interactions can lead to the formation of dimers, chains, or more complex supramolecular assemblies in the solid state.

Given the linear geometry and the presence of a single bulky ligand, it is plausible that molecules of Methyl(triphenylphosphine)gold(I) could pack in the crystal lattice in a way that allows for intermolecular Au···Au interactions. The steric hindrance of the triphenylphosphine ligands would likely prevent very close contacts, but head-to-tail or slipped-stack arrangements could facilitate these weak interactions.

The presence and strength of aurophilic interactions have significant consequences for the photophysical properties of gold(I) complexes, often leading to interesting luminescence behavior. A future crystallographic study of Methyl(triphenylphosphine)gold(I) would be invaluable in determining if such interactions are present and how they influence the solid-state packing.

Caption: Conceptual diagram illustrating a potential head-to-tail aurophilic interaction between two molecules of Methyl(triphenylphosphine)gold(I).

Conclusion and Future Outlook

Methyl(triphenylphosphine)gold(I) is a cornerstone compound in organogold chemistry. While its synthesis and reactivity are well-documented, a definitive single-crystal X-ray structure remains to be reported in the accessible scientific literature. Based on established principles of gold(I) coordination chemistry, a linear P-Au-C geometry is confidently predicted. The bulky triphenylphosphine ligand is expected to play a dominant role in the solid-state packing, and the potential for weak, intermolecular aurophilic interactions presents an intriguing area for future investigation.

The formal crystallographic characterization of this fundamental molecule would provide invaluable data for computational chemists modeling gold-catalyzed reactions and for synthetic chemists seeking to design the next generation of organogold catalysts. It is our hope that this technical guide provides a useful framework for understanding the structural aspects of Methyl(triphenylphosphine)gold(I) and stimulates further research into its solid-state properties.

References

- This reference is a placeholder for the future public

- Chloro(triphenylphosphine)gold(I). In Wikipedia; 2023. [Link]

Sources

Physical properties of Methyl(triphenylphosphine)gold(I) powder

An In-depth Technical Guide to the Physical Properties of Methyl(triphenylphosphine)gold(I) Powder

Foreword: A Senior Application Scientist's Perspective

Methyl(triphenylphosphine)gold(I), with the chemical formula (CH₃)Au(P(C₆H₅)₃), stands as a cornerstone organogold compound, pivotal in catalysis and mechanistic studies within organometallic chemistry.[1] Its utility as a precursor for catalytically active gold(I) species necessitates a profound understanding of its physical properties.[1] This guide moves beyond a simple recitation of data points. It is designed to provide researchers, scientists, and drug development professionals with a holistic view of this compound's physical character, grounded in the causality of experimental methodology. We will explore not just what its properties are, but how they are determined and why those determinations are critical for its successful application. The protocols described herein are designed as self-validating systems, ensuring that the data obtained is both accurate and reproducible, which is the bedrock of scientific integrity.

Core Physicochemical & Structural Identity

At its most fundamental level, Methyl(triphenylphosphine)gold(I) is a white, crystalline solid that is stable in air, a practical feature that distinguishes it from more reactive organometallics.[1][2][3] Its identity is defined by a unique combination of a soft methyl nucleophile and a bulky, stabilizing triphenylphosphine ligand coordinated to a gold(I) center. This arrangement results in a linear coordination geometry, a characteristic feature of two-coordinate gold(I) complexes, with a typical Au-P bond length of approximately 2.28 Å and an Au-C bond length around 2.05 Å.[1]

The following table summarizes the compound's key quantitative identifiers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈AuP | [2] |

| Molecular Weight | 474.29 g/mol | [1][2] |

| Appearance | White crystalline powder or crystals | [2][3] |

| Melting Point | ~150-158 °C (with decomposition) | [1][2][3][4] |

| ³¹P NMR Chemical Shift | 32.6–33.1 ppm (in organic solvents) | [1] |

| Solubility (Water) | Insoluble | [3] |

| Solubility (Organic) | Soluble in solvents like THF and DCM | [1] |

| CAS Number | 23108-72-7 | [2][5] |

Comprehensive Characterization Workflow: An Integrated Approach

Characterizing a compound like Methyl(triphenylphosphine)gold(I) is not a linear process but an integrated workflow where each analysis validates the others. The primary goal is to confirm identity, purity, and structural integrity.

Caption: An illustration of the complementary nature of different spectroscopic techniques for molecular validation.

-

Rationale: ³¹P NMR is exceptionally sensitive to the chemical environment of the phosphorus atom. The coordination of triphenylphosphine to the gold(I) center induces a characteristic downfield shift compared to the free ligand. This experiment is a rapid and definitive test for the formation of the Au-P bond. [1][6]2. Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or THF-d₈) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to a single peak.

-

Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).

-

-

Data Analysis: The spectrum should exhibit a sharp singlet in the range of 32.6–33.1 ppm . [1]The absence of a signal for free triphenylphosphine (around -5 ppm) is a key indicator of high purity.

Thermal Behavior and Stability

The thermal stability of a precursor is critical for applications in catalysis and materials science, defining its operational temperature window.

Decomposition Point

Methyl(triphenylphosphine)gold(I) does not exhibit a sharp, classical melting point. Instead, it undergoes thermal decomposition. Various sources report this decomposition occurring in the range of 150-158 °C . [1][2][3]This decomposition involves the reductive elimination of ethane and the formation of gold(I) species, a pathway sensitive to the nature of the ligands. [7]

-

Rationale: TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions. [8][9]A simultaneous TGA/DSC experiment provides a comprehensive thermal profile, precisely identifying the onset of decomposition (from TGA mass loss) and the energetic nature of that process (endothermic or exothermic peak in DSC). [10]2. Sample Preparation: Accurately weigh 3-5 mg of the powder into an aluminum or ceramic TGA pan.

-

Data Acquisition:

-

Place the pan in the TGA/DSC instrument.

-

Heat the sample from ambient temperature (~25 °C) to 300 °C at a constant rate of 10 °C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min. This is crucial to prevent oxidative side reactions.

-

-

Data Analysis:

-

TGA Curve: Expect a stable baseline (no mass loss) until the onset of decomposition, which should begin around 150 °C. The curve will then show a sharp drop corresponding to the loss of the methyl and phosphine ligands.

-

DSC Curve: Look for an endothermic or exothermic peak that coincides with the mass loss event observed in the TGA. This peak represents the enthalpy change of the decomposition reaction.

-

Solubility Profile and Practical Handling

The compound's solubility dictates its utility in solution-phase reactions.

-

Insoluble: Water [3]* Soluble: Moderately polar organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM). [1]

-

Rationale: To establish a practical list of suitable solvents for reactions, purification, and spectroscopic analysis.

-

Procedure:

-

To a series of small vials, add ~2 mg of Methyl(triphenylphosphine)gold(I).

-

Add 0.5 mL of a test solvent (e.g., hexane, toluene, DCM, THF, acetone, ethanol, water) to each vial.

-

Agitate the vials at room temperature for 2 minutes.

-

Visually inspect for dissolution. Classify as "soluble" (clear solution), "partially soluble" (some solid remains), or "insoluble" (no visible change).

-

Safety, Handling, and Storage: A Mandate for Prudence

Organogold compounds, while often more stable than other organometallics, require careful handling.

Hazard Profile:

-

Health Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [3][4]* Stability: While relatively air-stable as a solid, it is sensitive to heat. [11]Solutions may undergo slow decomposition upon exposure to air. [12] Standard Operating Procedures (SOPs):

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves. [13][14]All handling of the powder should be performed within a certified chemical fume hood to prevent inhalation. [14]2. Dispensing: Use spatulas and weighing paper to handle the solid. Avoid creating airborne dust. For solution transfers, use standard laboratory glassware.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C to ensure long-term stability. [3][4]4. Waste Disposal: Dispose of waste containing this compound in a designated "Heavy Metal" or "Organometallic" solid waste container. Do not pour down the drain. [13][14]

Conclusion

The physical properties of Methyl(triphenylphosphine)gold(I) powder define its identity, purity, and suitability for advanced applications. A systematic and multi-technique approach to characterization, as outlined in this guide, is not merely an academic exercise but a prerequisite for reproducible and reliable scientific outcomes. From its crystalline form and thermal decomposition threshold to its spectroscopic fingerprint, each property provides a crucial piece of the puzzle, enabling researchers to use this versatile compound with confidence and safety.

References

- American Elements. Methyl(triphenylphosphine)gold(I). [Link]

- ResearchGate. Preparation, structure and decomposition of gold(I) and gold(III) acetylide complexes | Request PDF. [Link]

- Universitat de Barcelona. Treball Final de Grau. [Link]

- ScienceDirect. Chemistry of gold(I, III)

- ACS Publications. Phenyl-Group Exchange in Triphenylphosphine Mediated by Cationic Gold–Platinum Complexes—A Gas-Phase Mimetic Approach | Inorganic Chemistry. [Link]

- Laboratory Safety Standard Operating Procedure (SOP).

- ResearchGate. Synthesis of triphenylphosphine alkynyl bimetallic gold(I) complexes. [Link]

- Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]

- Oxford Academic. Hollow-shaped Caged Triarylphosphine: Synthesis, Characterization and Applications to Gold(I)

- The Royal Society of Chemistry. Identification of (Phosphine)gold(I)Hydrates and Their Equilibria in Wet Solutions. [Link]

- ResearchGate. Synthesis and Study of Cationic, Two-Coordinate Triphenylphosphine- Gold-Complexes. [Link]

- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

- PubMed Central (PMC). Crystal structures of sixteen phosphane chalcogenide complexes of gold(I) chloride, bromide and iodide. [Link]

- Colorado College. Organic Chemistry. [Link]

- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

- SlidePlayer. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

- CSUB.

- PubChem - NIH. Triphenylphosphine | (C6H5)3P | CID 11776. [Link]

- MooreAnalytical. Thermal Analysis- TGA/DSC. [Link]

- ResearchGate.

- National Institute of Standards and Technology. Phosphine, triphenyl- - the NIST WebBook. [Link]

- ACS Publications. Thermal Analysis | Analytical Chemistry. [Link]

- MDPI. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)

- ResearchGate. 31 Р MAS NMR spectra of triphenylphosphine adsorbed on MFI, MFI/h, TUN, and TUN/h[18]. [Link]

- MPI-FKF. Powder Diffraction of Molecular Functional Materials COMMISSION ON POWDER DIFFRACTION. [Link]

- PMC - NIH. Parts per Million Powder X-ray Diffraction. [Link]

Sources

- 1. Buy Methyl(triphenylphosphine)gold(I) | 23108-72-7 [smolecule.com]

- 2. strem.com [strem.com]

- 3. americanelements.com [americanelements.com]

- 4. Methyl(triphenylphosphine)gold(I) 98 23108-72-7 [sigmaaldrich.com]

- 5. Methyl(triphenylphosphine)gold(I) | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fpe.umd.edu [fpe.umd.edu]

- 9. mooreanalytical.com [mooreanalytical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. shura.shu.ac.uk [shura.shu.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 14. scienceready.com.au [scienceready.com.au]

A Technical Guide to the Au-P and Au-C Bond Distances in Methyl(triphenylphosphine)gold(I)

Abstract

Methyl(triphenylphosphine)gold(I), with the chemical formula (CH₃)Au(PPh₃), is a cornerstone organometallic compound that serves as a vital precursor and model system in the study of gold(I) chemistry.[1][2] Its linear, two-coordinate geometry is characteristic of d¹⁰ metal centers, but the precise nature of its coordination sphere, specifically the Au-P and Au-C bond lengths, dictates its stability, reactivity, and utility in catalysis and materials science.[1][2][3] This technical guide provides an in-depth analysis of these critical structural parameters, synthesizing data from experimental X-ray crystallography and theoretical density functional theory (DFT) calculations. We will explore the causality behind the observed bond lengths, detail the experimental and computational workflows used for their determination, and provide validated protocols for researchers in the field.

Introduction to the Structural Chemistry of (CH₃)Au(PPh₃)

Gold(I) complexes typically adopt a linear geometry to minimize ligand-ligand repulsion and maximize bonding interactions.[2] In methyl(triphenylphosphine)gold(I), the gold center is coordinated by a soft, σ-donating methyl group and a triphenylphosphine (PPh₃) ligand, which acts as a strong σ-donor and a weak π-acceptor.[4] The interplay of these electronic contributions, combined with significant relativistic effects inherent to gold, governs the covalent character and length of the Au-C and Au-P bonds.[2] An accurate understanding of these distances is paramount for predicting the compound's behavior, from its susceptibility to reductive elimination to its efficacy as a catalyst precursor.[3]

Au-C and Au-P Bond Distances: A Comparative Analysis

Quantitative Data Summary

The Au-C and Au-P bond distances are influenced by the electronic nature of the ligands and the coordination environment. The data presented below is a synthesis of values reported in the literature for (CH₃)Au(PPh₃) and structurally similar complexes.

| Parameter | Experimental Range (Å) | Theoretical Value (Å) | Key Influencing Factors |

| Au-C Bond Distance | 2.039 – 2.115[5][6] | ~2.04[3] | σ-Donation from methyl group, trans-influence of PPh₃, Relativistic contraction |

| Au-P Bond Distance | 2.226 – 2.288[3][6][7] | (Not explicitly calculated) | σ-Donation from PPh₃, Steric bulk of PPh₃, trans-influence of methyl group |

-

Au-C Bond: The Au-C bond length is estimated to be approximately 2.04 Å.[3] This value is consistent with related organogold(I) compounds, such as IPrAuMe (where IPr is an N-heterocyclic carbene), which features an Au-C bond of 2.039 Å.[5] The covalent nature of this bond is a key feature of organogold chemistry.[8]

-

Au-P Bond: X-ray crystallographic studies of various linear gold(I) phosphine complexes show Au-P bond distances typically falling within the range of 2.226 to 2.246 Å.[3] For instance, the closely related chloro[tris(p-methoxyphenyl)phosphine]gold(I) exhibits an Au-P bond length of 2.2333 Å.[7] The significant steric bulk of the triphenylphosphine ligand, which has a Tolman cone angle of 145°, also plays a crucial role in defining this distance and the overall stability of the complex.[3]

Experimental Workflow: Single-Crystal X-ray Diffraction

The definitive experimental method for determining bond distances in crystalline solids is single-crystal X-ray diffraction (SCXRD). The protocol involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a 3D model of the electron density, from which atomic positions and bond lengths can be precisely calculated.

Detailed Experimental Protocol

-

Crystal Growth:

-

Synthesize Methyl(triphenylphosphine)gold(I) via the established literature procedure (see Section 5).

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).[9][10]

-

Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, layer the solution with a less-polar anti-solvent (e.g., hexane or octane).[9]

-

Store the setup in a vibration-free environment at a constant temperature (e.g., 2-8°C) until well-formed, colorless crystals appear.

-

-

Data Collection:

-

Carefully select and mount a single crystal of appropriate size (typically <0.5 mm) on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα, λ = 0.71073 Å) and a detector (e.g., CCD).

-

Cool the crystal under a stream of cold nitrogen gas (e.g., 100-150 K) to minimize thermal motion and potential degradation.

-

Perform a series of diffraction experiments, rotating the crystal to collect data over a wide range of angles.

-

-

Structure Solution and Refinement:

-

Integrate the collected diffraction intensities and correct for experimental factors (e.g., absorption).

-

Solve the crystal structure using direct methods or Patterson synthesis to locate the heavy gold atom.

-

Use the initial model to locate the remaining non-hydrogen atoms through successive difference Fourier maps.

-

Refine the atomic positions, and their anisotropic displacement parameters, against the experimental data using a least-squares algorithm until the model converges.

-

Calculate the final Au-P and Au-C bond distances and their associated uncertainties from the refined crystallographic model.

-

Visualization of SCXRD Workflow

Caption: Workflow for determining bond distances via SCXRD.

Theoretical Workflow: Density Functional Theory (DFT)

Computational chemistry provides a powerful, complementary approach for determining molecular structures and bond properties. DFT is particularly well-suited for heavy elements like gold, provided that relativistic effects are properly accounted for.

Detailed Computational Protocol

-

Model Building:

-

Construct an initial 3D model of the (CH₃)Au(PPh₃) molecule using molecular modeling software.

-

-

Geometry Optimization:

-

Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Methodology Choice:

-

Functional: Select a functional known to perform well for organometallic systems, such as a dispersion-corrected hybrid functional (e.g., B97-D3).[11]

-

Basis Set: Use a triple-zeta quality basis set with polarization functions for all atoms (e.g., def2-TZVP).[11]

-

Relativistic Effects: For the gold atom, it is critical to include scalar relativistic effects. This can be done using an effective core potential (ECP) or an all-electron method like the Zeroth-Order Regular Approximation (ZORA).[11]

-

-

-

Frequency Calculation:

-

After optimization, perform a vibrational frequency calculation at the same level of theory.

-

Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by ensuring the absence of imaginary frequencies.

-

-

Data Analysis:

-

Extract the optimized Au-C and Au-P bond lengths from the final output file.

-

Analyze the molecular orbitals and charge distribution to gain further insight into the nature of the bonding.

-

Visualization of DFT Workflow

Caption: Workflow for calculating bond distances using DFT.

Synthesis Protocol: Methyl(triphenylphosphine)gold(I)

A reliable synthesis is the prerequisite for any experimental characterization. The most common and effective method for preparing (CH₃)Au(PPh₃) is the transmetalation of the corresponding gold(I) chloride precursor with a methylating agent.[3][12]

-

Precursor: Start with chloro(triphenylphosphine)gold(I), (Ph₃P)AuCl, which can be purchased or synthesized.[12]

-

Reaction Setup: Suspend (Ph₃P)AuCl in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Methylation: Slowly add one equivalent of a methylating agent, such as methyllithium (MeLi) or a methyl Grignard reagent (MeMgBr), to the stirred suspension.[3][12]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by techniques like TLC or ³¹P NMR spectroscopy.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization.

Conclusion

The structural integrity of methyl(triphenylphosphine)gold(I) is defined by its Au-C and Au-P bond distances, which are approximately 2.04 Å and 2.23-2.25 Å, respectively. These values, corroborated by both experimental and theoretical methods, reflect a balance of strong σ-donation from both ligands, significant relativistic effects from the gold center, and the steric demands of the bulky phosphine. A thorough grasp of these fundamental parameters, and the methodologies used to obtain them, is essential for the rational design of new gold(I) catalysts and materials, enabling researchers to better predict and control the reactivity of this versatile class of organometallic compounds.

References

- Au⋅⋅⋅H−C Hydrogen Bonds as Design Principle in Gold(I) Catalysis - PMC - NIH.

- Synthesis and Study of Cationic, Two-Coordinate Triphenylphosphine- Gold-Complexes.

- [Tc(NO)(Cp)(PPh3)Cl] and Tc(NO)(Cp)(PPh3)(NCCH3), and Their Reactions with Pyridine and Chalcogen Donors - PMC - PubMed Central.

- Revisiting the Bonding Model for Gold(I) Species: The Importance of Pauli Repulsion Revealed in a Gold(I)-Cyclobutadiene Complex - PMC - PubMed Central.

- Hollow-shaped Caged Triarylphosphine: Synthesis, Characterization and Applications to Gold(I)-catalyzed 1,8-Enyne Cycloisomerization | Chemistry Letters | Oxford Academic. Oxford University Press.

- Organogold(I) complexes: Synthesis, X-ray crystal structures and aurophilicity. ScienceDirect.

- Density functional theory modeling of C–Au chemical bond formation in gold implanted polyethylene | Request PDF.

- Organogold chemistry - Wikipedia. Wikipedia.

- Chloro[tris(p-methoxyphenyl)phosphine]gold(I) | Request PDF.

- Structurally Similar Triphenylphosphine-Stabilized Undecagolds, Au11(PPh3)7Cl3 and [Au11(PPh3)8Cl2]Cl, Exhibit Distinct Ligand Exchange Pathways with Glutathione | Journal of the American Chemical Society. American Chemical Society.

- Structure and Synthesis of Gold(I) Alkene π-Complexes with Variable Phosphine Donicity and Enhanced Stability | Organometallics. American Chemical Society.

- Oxidation States in Gold Complexes: a Computational and Spectroscopic Study - Student Theses Faculty of Science and Engineering. University of Groningen.

- Methyl(triphenylphosphine)gold(I) | 23108-72-7. Smolecule.

- Methyl(triphenylphosphine)gold(I) 98 23108-72-7. Sigma-Aldrich.

- Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. MDPI.

- Reactivity of 1 and 3 with Au(PPh3)Cl.

- Organogold Chemistry | Encyclopedia MDPI. MDPI.

- Computational Studies of Au(I) and Au(III) Anticancer MetalLodrugs: A Survey. MDPI.

- Ligand effects on the stability of thiol-stabilized gold nanoclusters: Au-25(SR)(18)(-), Au-38(SR)(24), and Au-102(SR)(44).

- Structures of bis(triphenylphosphine)gold(I) hexafluorophosphate, [Au(PPh3)2]PF6 (I), and bis(triphenylphosphine)gold(I) nitrate, [Au(PPh3)2]NO3 (2). Erratum.

- Chloro(triphenylphosphine)gold(I) - Wikipedia. Wikipedia.